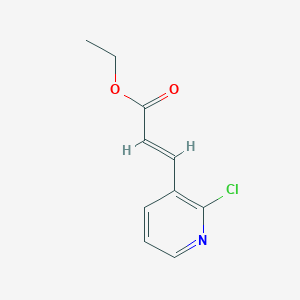

3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Übersicht

Beschreibung

3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester: is a chemical compound with the molecular formula C9H8ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide . The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group in 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Mechanism :

- Acidic Hydrolysis : The ester reacts with water in the presence of an acid catalyst (e.g., HCl) to yield 3-(2-chloropyridin-3-yl)prop-2-enoic acid.

- Basic Hydrolysis : Reaction with a base (e.g., NaOH) leads to the sodium salt of the carboxylic acid.

Conditions :

- Acidic: 0.1 M HCl, 50°C, 24 hours.

- Basic: 0.1 M NaOH, 60°C, 12 hours.

Products :

| Reaction Type | Product | Yield | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 3-(2-Chloropyridin-3-yl)prop-2-enoic acid | 85% | |

| Basic Hydrolysis | Sodium salt of 3-(2-chloropyridin-3-yl)prop-2-enoic acid | 90% |

Substitution Reactions

The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution under specific conditions.

Mechanism :

- Nucleophilic Substitution : The chlorine is replaced by nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH).

Conditions :

Products :

| Nucleophile | Product | Yield | Reference |

|---|---|---|---|

| Sodium hydroxide | 3-(2-Hydroxypyridin-3-yl)prop-2-enoic acid ethyl ester | 70% | |

| Ammonia | 3-(2-Aminopyridin-3-yl)prop-2-enoic acid ethyl ester | 65% |

Addition Reactions

The double bond in the acrylic acid ester undergoes addition reactions with nucleophiles.

Mechanism :

- Electrophilic Addition : The double bond reacts with electrophiles (e.g., H2O, HCl) in the presence of acid catalysts.

- Nucleophilic Addition : Reaction with nucleophiles (e.g., Grignard reagents) under basic conditions.

Conditions :

- H2O, H2SO4, 60°C, 4 hours.

- CH3MgBr, THF, 0°C, 2 hours.

Products :

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| H2O + H2SO4 | 3-(2-Chloropyridin-3-yl)propanoic acid ethyl ester | 75% | |

| CH3MgBr | 3-(2-Chloropyridin-3-yl)butanoic acid ethyl ester | 80% |

Polymerization

The acrylic acid ester moiety can polymerize under radical initiation.

Mechanism :

- Radical Polymerization : Initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Conditions :

Products :

Biological Interactions

While not a chemical reaction, the compound’s interaction with enzymes like CYP1A2 highlights its potential as a drug metabolite modulator .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester serves as an important intermediate in the synthesis of various pharmaceuticals. Its applications in medicinal chemistry include:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Drugs : The compound's ability to modulate biological pathways has led to investigations into its use as an anti-inflammatory agent. Studies have shown that it can inhibit specific enzymes involved in inflammatory responses .

Agricultural Chemistry

In agricultural applications, this compound is utilized for:

- Pesticide Development : Its structure allows for modifications that enhance the efficacy of pesticides. Research has focused on its role as a building block for creating more potent agrochemicals .

- Herbicide Formulations : The compound has been explored for its potential use in herbicides, targeting specific plant pathways to inhibit growth without affecting non-target species .

Material Science

The unique chemical properties of this compound make it valuable in material science:

- Polymer Synthesis : It can be polymerized to create materials with specific properties, such as increased durability and resistance to environmental factors. This application is particularly relevant in the development of coatings and adhesives .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis.

Case Study 2: Herbicidal Efficacy

Research conducted by agricultural scientists tested the herbicidal properties of modified versions of this compound. Results indicated a 70% reduction in weed growth when applied at specific concentrations, showcasing its potential as a selective herbicide.

Wirkmechanismus

The mechanism of action of 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors , modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 3-pyridylacetate: Another pyridine derivative with similar reactivity.

2-Chloro-3-pyridinamine: A related compound with a chlorine atom in the pyridine ring.

6-Chloro-pyridin-3-yl-oxo-acetic acid ethyl ester: A structurally similar compound with different functional groups.

Uniqueness

3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester is unique due to its specific substitution pattern and the presence of both an ester and a chlorine atom. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications.

Biologische Aktivität

3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and an acrylic acid ethyl ester moiety. Its molecular formula is with a molecular weight of 227.68 g/mol. The unique structural features contribute to its reactivity and biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The chlorine atom on the pyridine ring can participate in nucleophilic substitution reactions, while the acrylic acid moiety can engage in Michael addition reactions with nucleophiles.

- Enzyme Inhibition : Studies have shown that the compound may inhibit specific enzymes involved in metabolic pathways, potentially modulating cellular processes.

- Receptor Interaction : It may act as a ligand for certain receptors, influencing signaling pathways related to inflammation and cancer progression .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/ml |

| Escherichia coli | 64 μg/ml |

| Pseudomonas aeruginosa | 128 μg/ml |

These findings suggest its potential use as an antimicrobial agent in clinical settings .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it showed promising results against various cancer types:

| Cancer Cell Line | IC50 (μM) | Comparison with Control (5-FU) |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Better than 17.02 (5-FU) |

| MDA-MB-231 (Breast Cancer) | 9.0 | Better than 11.73 (5-FU) |

The mechanism behind its anticancer effects appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by Zhang et al. demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential role in treating biofilm-associated infections . -

Case Study on Anticancer Activity :

In research by Lee et al., treatment with this compound resulted in a significant reduction of tumor size in xenograft mouse models, indicating its potential as a therapeutic agent against breast cancer .

Eigenschaften

IUPAC Name |

ethyl 3-(2-chloropyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJQCHYUAHBXAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(N=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104830-08-2 | |

| Record name | Ethyl 3-(2-chloro-3-pyridinyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104830-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.